![molecular formula C17H14BrCl2NO B14946114 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide](/img/structure/B14946114.png)
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is an organic compound with the molecular formula C16H12BrCl2NO It is a brominated benzamide derivative, characterized by the presence of a bromine atom, a dichlorocyclopropyl group, and a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide typically involves the following steps:
Cyclopropanation: The dichlorocyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as dichlorocarbene generated from chloroform (CHCl3) and a strong base like sodium hydroxide (NaOH).
Amidation: The final step involves the formation of the amide bond between the brominated benzamide and the cyclopropylphenyl group. This can be achieved through a condensation reaction using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones and reduction to form amines or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaH).
Oxidation: Oxidizing agents (e.g., mCPBA, H2O2), solvents (e.g., dichloromethane, acetonitrile).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, ethanol).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4), boronic acids, bases (e.g., K3PO4), and solvents (e.g., toluene, THF).
Major Products Formed
Substitution: Corresponding substituted benzamides.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Coupling: Biaryl or vinyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorocyclopropyl groups contribute to its reactivity and binding affinity. The compound may inhibit or modulate the activity of enzymes, receptors, or other proteins, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-bromo-N-(2,2-dichloro-1-hydroxy-ethyl)-benzamide
- 2-bromo-N-(2,4-dichloro-phenyl)-benzamide
Uniqueness
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties compared to other brominated benzamides. This structural feature may enhance its reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C17H14BrCl2NO |
|---|---|
Molekulargewicht |
399.1 g/mol |
IUPAC-Name |
2-bromo-N-[4-(2,2-dichloro-1-methylcyclopropyl)phenyl]benzamide |
InChI |
InChI=1S/C17H14BrCl2NO/c1-16(10-17(16,19)20)11-6-8-12(9-7-11)21-15(22)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,21,22) |
InChI-Schlüssel |
AGXUJMKAZUUFGQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC1(Cl)Cl)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


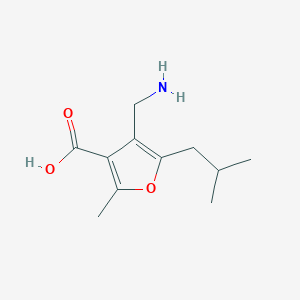
![16-chloro-5,7-dimethyl-1,3,5,7,10-pentazapentacyclo[10.8.0.02,10.04,9.013,18]icosa-2,4(9),11,13(18),14,16,19-heptaene-6,8-dione](/img/structure/B14946040.png)
![1-Ethyl-N-(4H-1,2,4-triazol-4-yl)-1H-benzo[d]imidazol-2-amine](/img/structure/B14946049.png)
![Ethyl [1-(4-chlorophenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamate](/img/structure/B14946056.png)
![N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B14946063.png)
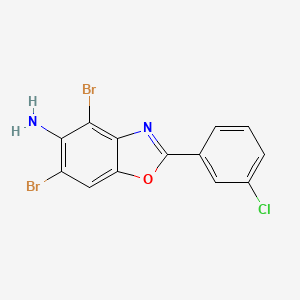
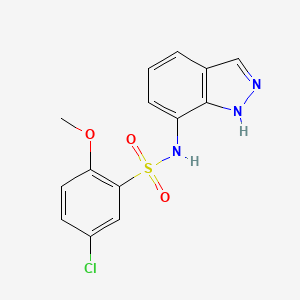
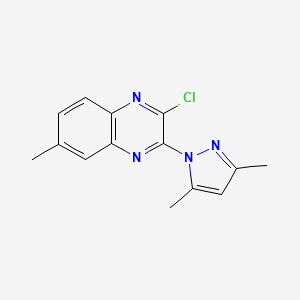
![N-(1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B14946086.png)
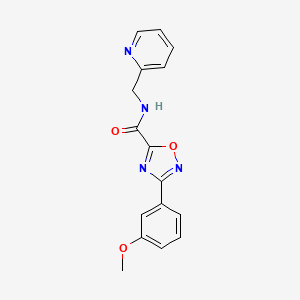
![ethyl 4-{1-[4-(methoxycarbonyl)phenyl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl}piperazine-1-carboxylate](/img/structure/B14946096.png)

![[5-Cyano-1-(4-methoxyphenyl)-4-methyl-6-oxo-1,6-dihydropyridazin-3-yl]carbamic acid, methyl ester](/img/structure/B14946115.png)
![3-[(4-methylpiperazin-1-yl)carbonyl]-1-phenyl-7,8-dihydroquinoline-2,5(1H,6H)-dione](/img/structure/B14946124.png)
